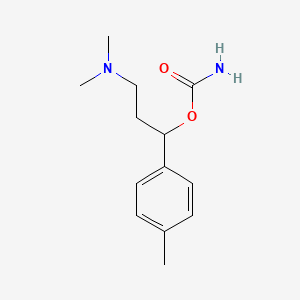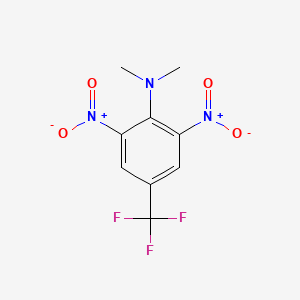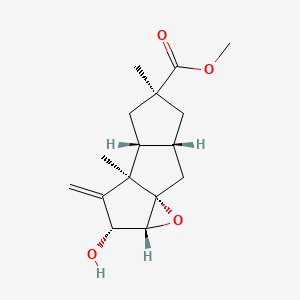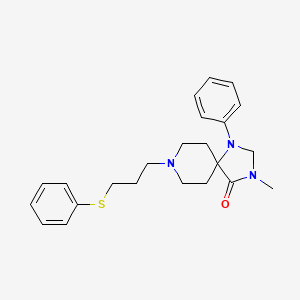
3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a methoxyphenyl group, a piperazine ring, and an isobenzofuranone moiety, making it a subject of interest in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenylpiperazine with 2-bromoethylbenzene under basic conditions to form an intermediate. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the isobenzofuranone moiety can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-((2-(2-(4-(4-Hydroxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone.
Reduction: Formation of 3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1-hydroxyisobenzofuranone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((2-(2-(4-(4-Hydroxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone
- 3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1-hydroxyisobenzofuranone
Uniqueness
The uniqueness of 3-((2-(2-(4-(4-Methoxyphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
90494-49-8 |
|---|---|
Formule moléculaire |
C27H29N3O3 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
3-[2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]anilino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C27H29N3O3/c1-32-22-12-10-21(11-13-22)30-18-16-29(17-19-30)15-14-20-6-2-5-9-25(20)28-26-23-7-3-4-8-24(23)27(31)33-26/h2-13,26,28H,14-19H2,1H3 |
Clé InChI |
IZKHFYGQPWDHCH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)CCC3=CC=CC=C3NC4C5=CC=CC=C5C(=O)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




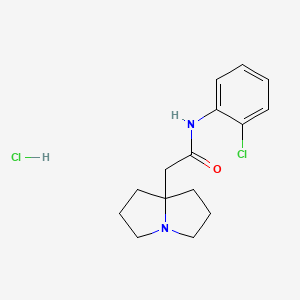
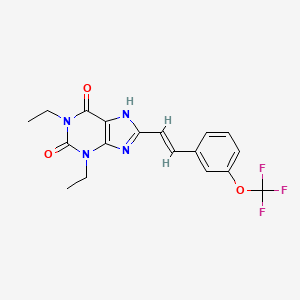
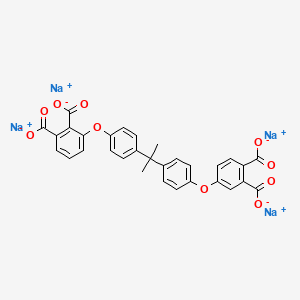
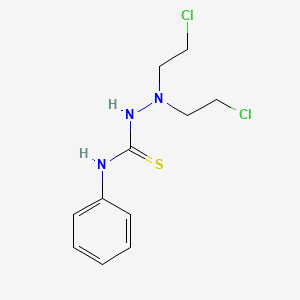
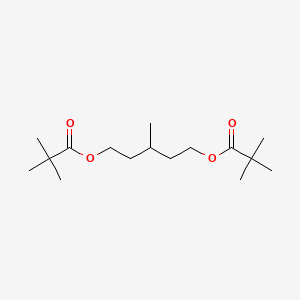
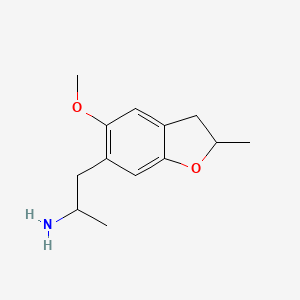
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)
